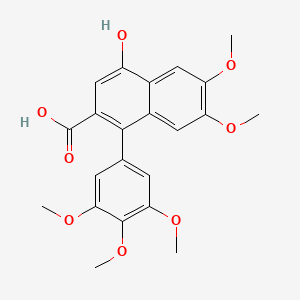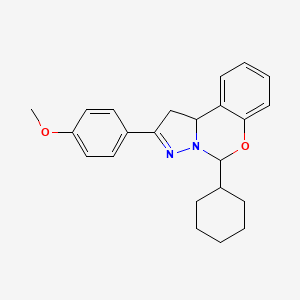![molecular formula C32H25BrN4O3S B11974223 3-Bromo-N-[3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]benzamide](/img/structure/B11974223.png)
3-Bromo-N-[3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-N-[3-[(4-metilfenil)sulfonil]-1-(1-feniletil)-1H-pirrolo[2,3-B]quinoxalin-2-YL]benzamida es un compuesto orgánico complejo con una fórmula molecular de C32H25BrN4O3S y un peso molecular de 625.549 g/mol . Este compuesto es notable por su estructura única, que incluye un átomo de bromo, un grupo sulfonilo y un núcleo de pirroloquinoxalina. Se utiliza a menudo en la investigación de descubrimiento temprano debido a sus propiedades químicas raras y únicas .
Métodos De Preparación
La síntesis de 3-Bromo-N-[3-[(4-metilfenil)sulfonil]-1-(1-feniletil)-1H-pirrolo[2,3-B]quinoxalin-2-YL]benzamida implica varios pasos, comenzando típicamente con la preparación del núcleo de pirroloquinoxalina. Este núcleo puede sintetizarse a través de una serie de reacciones de condensación que involucran aminas y aldehídos apropiados. La introducción del átomo de bromo generalmente se logra a través de reacciones de bromación utilizando reactivos como N-bromosuccinimida (NBS). El grupo sulfonilo se introduce a través de reacciones de sulfonilación, a menudo utilizando cloruros de sulfonilo en presencia de una base. El paso final implica el acoplamiento de la pirroloquinoxalina sulfonilada con la porción de benzamida en condiciones adecuadas .
Análisis De Reacciones Químicas
3-Bromo-N-[3-[(4-metilfenil)sulfonil]-1-(1-feniletil)-1H-pirrolo[2,3-B]quinoxalin-2-YL]benzamida experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes fuertes, lo que lleva a la formación de los correspondientes sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como hidruro de litio y aluminio (LiAlH4), lo que resulta en la reducción del grupo sulfonilo a un grupo tiol.
Sustitución: El átomo de bromo en el compuesto puede sustituirse por otros nucleófilos a través de reacciones de sustitución nucleofílica. Los reactivos comunes para estas reacciones incluyen azida de sodio (NaN3) y cianuro de potasio (KCN).
Reacciones de acoplamiento: El compuesto puede participar en reacciones de acoplamiento como el acoplamiento de Suzuki-Miyaura, donde el átomo de bromo se reemplaza por varios grupos arilo o vinilo utilizando catalizadores de paladio.
Aplicaciones Científicas De Investigación
3-Bromo-N-[3-[(4-metilfenil)sulfonil]-1-(1-feniletil)-1H-pirrolo[2,3-B]quinoxalin-2-YL]benzamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas, particularmente en el desarrollo de productos farmacéuticos y agroquímicos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas sus interacciones con varias enzimas y receptores.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico, particularmente en el tratamiento del cáncer y las enfermedades inflamatorias.
Mecanismo De Acción
El mecanismo de acción de 3-Bromo-N-[3-[(4-metilfenil)sulfonil]-1-(1-feniletil)-1H-pirrolo[2,3-B]quinoxalin-2-YL]benzamida implica su interacción con objetivos moleculares específicos, como enzimas y receptores. La estructura única del compuesto le permite unirse a estos objetivos, modulando su actividad. Por ejemplo, puede inhibir la actividad de ciertas quinasas, lo que lleva a la supresión de la proliferación celular en las células cancerosas. El grupo sulfonilo juega un papel crucial en su afinidad de unión y especificidad .
Comparación Con Compuestos Similares
3-Bromo-N-[3-[(4-metilfenil)sulfonil]-1-(1-feniletil)-1H-pirrolo[2,3-B]quinoxalin-2-YL]benzamida se puede comparar con otros compuestos similares, tales como:
3-Bromo-N-(3-fluorofenil)bencenosulfonamida: Este compuesto tiene un grupo sulfonilo similar pero difiere en el patrón de sustitución en el anillo de benceno.
N-(4-metilfenil)-1H-pirrolo[2,3-B]quinoxalin-2-amina: Este compuesto comparte el núcleo de pirroloquinoxalina pero carece de los grupos bromo y sulfonilo.
N-(1-feniletil)-1H-pirrolo[2,3-B]quinoxalin-2-amina: Este compuesto tiene una estructura similar pero carece de los grupos bromo y sulfonilo.
La singularidad de 3-Bromo-N-[3-[(4-metilfenil)sulfonil]-1-(1-feniletil)-1H-pirrolo[2,3-B]quinoxalin-2-YL]benzamida radica en su combinación de grupos funcionales, que confieren propiedades químicas y biológicas específicas.
Propiedades
Fórmula molecular |
C32H25BrN4O3S |
|---|---|
Peso molecular |
625.5 g/mol |
Nombre IUPAC |
3-bromo-N-[3-(4-methylphenyl)sulfonyl-1-(1-phenylethyl)pyrrolo[3,2-b]quinoxalin-2-yl]benzamide |
InChI |
InChI=1S/C32H25BrN4O3S/c1-20-15-17-25(18-16-20)41(39,40)29-28-30(35-27-14-7-6-13-26(27)34-28)37(21(2)22-9-4-3-5-10-22)31(29)36-32(38)23-11-8-12-24(33)19-23/h3-19,21H,1-2H3,(H,36,38) |
Clave InChI |
PAOBWQHCHFRZNL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C(C)C5=CC=CC=C5)NC(=O)C6=CC(=CC=C6)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11974141.png)
![(5Z)-2-(4-tert-butylphenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11974150.png)


![8-[(2-chlorobenzyl)thio]-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11974160.png)
![2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B11974165.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11974179.png)

![Methyl 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B11974211.png)
![(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974215.png)


![4-{(E)-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 3-methylbenzoate](/img/structure/B11974235.png)
![4-Bromobenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11974241.png)
